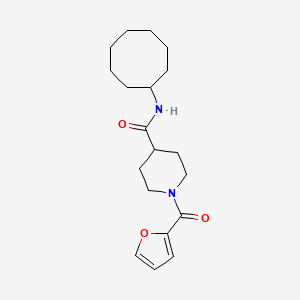![molecular formula C22H13ClN4O2S B5377530 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5377530.png)
2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 518.94 g/mol.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are necessary for tumor growth and angiogenesis. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile has minimal toxicity to normal cells and tissues, indicating that it may be a promising candidate for cancer therapy. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile in lab experiments is its potential anti-tumor activity and low toxicity to normal cells and tissues. However, its synthesis process is complex and requires multiple steps, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile, including:
1. Further studies on its mechanism of action and biochemical and physiological effects.
2. Exploration of its potential applications in other areas of scientific research, such as cardiovascular disease and neurological disorders.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential in combination with other anti-cancer drugs for enhanced therapeutic effects.
In conclusion, 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile is a promising compound for scientific research, particularly in the field of cancer research. Its potential anti-tumor activity and low toxicity to normal cells and tissues make it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile involves a multi-step process that includes the reaction of 4-chloroaniline with 2-nitro-4-(phenylthio)phenol to form 4-(4-chlorophenylthio)-3-nitrophenol. This intermediate is then reacted with 2-aminobenzimidazole and acrylonitrile to form the final product.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2S/c23-16-6-8-17(9-7-16)30-21-10-5-14(12-20(21)27(28)29)11-15(13-24)22-25-18-3-1-2-4-19(18)26-22/h1-12H,(H,25,26)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWZATANDQVPRP-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)
![2,2,2-trifluoro-N-{[(4-isopropylphenyl)amino]carbonyl}acetamide](/img/structure/B5377485.png)
![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)
![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)
![methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5377507.png)
![5-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol](/img/structure/B5377537.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377547.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol](/img/structure/B5377555.png)
![6-{3-chloro-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5377556.png)
![(4aS*,8aR*)-6-[(5-chloro-2-thienyl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377563.png)
![6-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5377565.png)